N-Benzyl-4-nitroaniline
Overview
Description
N-Benzyl-4-nitroaniline is an organic compound with the molecular formula C13H12N2O2. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a nitro group is attached to the para position of the aniline ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
N-Benzyl-4-nitroaniline is a compound that primarily targets the nonlinear optical (NLO) properties of materials . It is used in the field of optoelectronics, where it contributes to the control of polarization and frequency conversion .
Mode of Action
The interaction of this compound with its targets involves the manipulation of the electronic properties of the material. The compound exhibits a strong influence on the π-electrons present in organic NLO materials . This interaction results in changes to the speed of signal processing, frequency bandwidth, power consumption, and compactness of devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and growth of organic NLO crystals . The compound influences the morphology of these crystals, with growth predominantly occurring along the crystallographic b axis . This process affects downstream effects such as the efficiency of terahertz (THz) wave generation and detection .
Pharmacokinetics
The type of solvent used can affect the quality of the resulting crystals and, consequently, their optical properties .
Result of Action
The action of this compound results in the formation of high-quality, large-size organic NLO single crystals . These crystals exhibit significant nonlinear optical susceptibility, ultra-fast response due to π-electrons, and low refractive index . The compound’s action also leads to the generation and detection of THz waves .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the type of solvent used in the crystal growth process . Polar solvents, both protic and aprotic, have been found to affect the morphology and quality of the resulting crystals . Additionally, the compound’s action is also influenced by the presence of hydrogen and van der Waals interactions in organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N-benzylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the aniline ring. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better temperature control and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with alkyl halides can introduce different alkyl groups.
Oxidation: The compound can undergo oxidation reactions where the benzyl group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: N-Benzyl-4-phenylenediamine.
Substitution: Various N-substituted derivatives.
Oxidation: N-Benzyl-4-nitrobenzoic acid.
Scientific Research Applications
N-Benzyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Materials Science: The compound is studied for its nonlinear optical properties, making it useful in the development of optical materials and devices.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
N-Benzyl-2-nitroaniline: Similar structure but with the nitro group at the ortho position.
N-Benzyl-3-nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Lacks the benzyl group, only has the nitro group at the para position.
Uniqueness: N-Benzyl-4-nitroaniline is unique due to the presence of both the benzyl and nitro groups, which provide distinct reactivity patterns and applications. The para position of the nitro group relative to the aniline nitrogen enhances its stability and reactivity in various chemical transformations. Its nonlinear optical properties also make it a valuable compound in materials science.
Properties
IUPAC Name |
N-benzyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRKOBMKFOHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074522 | |
Record name | p-Nitro-N-benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-92-3 | |
Record name | N-(4-Nitrophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14309-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitro-N-benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Benzyl-4-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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